Benzyl 4-formylbenzylcarbamate

Description

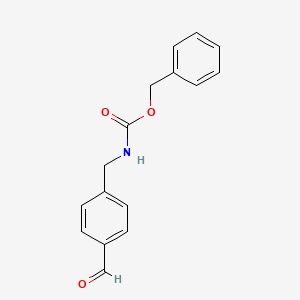

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-[(4-formylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFPPIONGKGDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzyl 4-formylbenzylcarbamate chemical structure and properties

This guide provides an in-depth technical analysis of Benzyl (4-formylbenzyl)carbamate (CAS 159730-67-3), a critical bifunctional building block in medicinal chemistry.[1]

Structure, Synthesis, and Applications in Drug Discovery[1]

Chemical Identity & Structural Analysis[1]

Benzyl (4-formylbenzyl)carbamate is a bifunctional linker characterized by a benzyloxycarbonyl (Cbz/Z) protecting group on the amine and a reactive aldehyde moiety at the para-position of the benzyl ring.[1] Its orthogonality makes it indispensable for synthesizing peptidomimetics, PROTAC linkers, and fragment-based drug candidates.[1]

| Property | Specification |

| IUPAC Name | Benzyl N-[(4-formylphenyl)methyl]carbamate |

| Common Name | Cbz-4-(aminomethyl)benzaldehyde |

| CAS Number | 159730-67-3 |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Melting Point | 68 °C (Experimental) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

Structural Functionality[3][4][5]

-

Cbz Group: Provides acid-stable amine protection, removable via catalytic hydrogenolysis (

) or strong acids (HBr/AcOH), orthogonal to Boc and Fmoc groups.[1] -

Aldehyde Group: A versatile electrophile ready for reductive amination, Wittig olefination, or oxidation to carboxylic acids.[1]

-

Benzyl Linker: A rigid aromatic spacer that affects the pharmacokinetic profile (solubility, pi-stacking) of the final drug molecule.[1]

Synthesis & Manufacturing Protocols

The Challenge of Self-Polymerization

Direct protection of 4-(aminomethyl)benzaldehyde is hazardous because the free amine (once neutralized from its HCl salt) rapidly condenses with the aldehyde of another molecule to form imine oligomers/polymers.[1]

The Solution: The "Acetal Route" is the industry standard for high-purity synthesis.[1] By masking the aldehyde as an acetal during the Cbz-protection step, self-polymerization is eliminated.[1]

Protocol: The Acetal Route (Recommended)[1]

Step 1: Cbz Protection of the Acetal[1]

-

Reagents: 4-(Aminomethyl)benzaldehyde diethyl acetal (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Triethylamine (

, 1.5 equiv), DCM (anhydrous).[1] -

Procedure:

Step 2: Hydrolysis to Release Aldehyde[1]

-

Reagents: Crude Cbz-acetal intermediate, 50% Aqueous Acetic Acid (AcOH).

-

Procedure:

-

Dissolve the intermediate in 50% aqueous AcOH.[1]

-

Stir at Room Temperature (RT) for 12 hours.

-

Monitoring: TLC should show the disappearance of the non-polar acetal and appearance of the aldehyde.[1]

-

Purification: Concentrate the mixture. Dissolve residue in EtOAc, wash with saturated

(to remove AcOH).[1] -

Crystallization: Recrystallize from Cyclohexane/EtOAc to yield the target as a white solid (mp 68 °C).

-

Figure 1: Optimized synthetic workflow avoiding self-polymerization via acetal masking.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

H NMR (400 MHz, CDCl )

- 10.01 (s, 1H): Aldehyde proton (-CH O).[1] Distinctive singlet, diagnostic for hydrolysis completion.[1]

- 7.85 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to aldehyde.[1]

- 7.45 (d, J = 8.2 Hz, 2H): Aromatic protons meta to aldehyde.[1]

- 7.30–7.40 (m, 5H): Cbz aromatic ring protons.[1]

-

5.15 (s, 2H): Benzylic protons of Cbz group (-O-CH

- 5.10 (br s, 1H): Carbamate N-H.[1]

-

4.45 (d, J = 6.0 Hz, 2H): Benzylic protons next to amine (-NH-CH

IR Spectroscopy

-

1695 cm

: Aldehyde C=O stretch.[1] -

1685 cm

: Carbamate C=O stretch (often overlapping or a shoulder).[1] -

3350 cm

: N-H stretch.

Applications in Drug Discovery[1][3][7]

A. Reductive Amination (Linker Synthesis)

The primary utility of this compound is as a "capped" linker.[1] The aldehyde reacts with primary or secondary amines (e.g., a warhead or E3 ligase ligand) to form an imine, which is reduced (using

-

Advantage: The Cbz group remains stable during this reduction, allowing for controlled, sequential elaboration of the molecule.[1]

B. PROTAC Development

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.[1]

-

Attachment: The aldehyde end attaches to the target ligand.[1]

-

Deprotection: The Cbz group is removed (

, Pd/C) to reveal a primary amine.[1] -

Final Coupling: The revealed amine is coupled to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).[1]

Figure 2: Reactivity profile. Path A is the standard usage route.[1] Path B requires caution due to product instability.

Storage and Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.[1]

-

Stability: Stable in solid form for >1 year if kept dry and cold.[1] Solutions in DCM/DMSO should be used within 24 hours.[1]

References

-

Synthesis and Properties of Benzyl (4-formylbenzyl)carbamate (Compound 4c) . Electronics and Books (Derived from Literature). Retrieved from

-

General Procedure for Cbz Protection using Benzyl Chloroformate . Organic Syntheses, Coll.[1][2] Vol. 3, p.167 (1955).[1] Retrieved from [1]

-

Homologative Enamination of Aromatic Aldehydes . Journal of Organic Chemistry. Retrieved from [1]

-

PubChem Compound Summary: Benzyl carbamate derivatives . National Center for Biotechnology Information.[1] Retrieved from [1]

Sources

Molecular weight and formula of Benzyl 4-formylbenzylcarbamate

Molecular Profiling, Synthetic Utility, and Application Protocols

Part 1: Executive Summary & Physicochemical Profile

Benzyl 4-formylbenzylcarbamate (CAS: 159730-67-3) is a bifunctional building block extensively utilized in medicinal chemistry. It serves as a Cbz-protected amino-aldehyde linker , enabling the introduction of a benzylamine spacer into drug scaffolds via reductive amination while maintaining orthogonal amine protection. Its utility is paramount in the synthesis of peptidomimetics, PROTAC linkers, and fragment-based drug discovery (FBDD) where precise distance control between pharmacophores is required.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | Benzyl (4-formylbenzyl)carbamate |

| CAS Registry Number | 159730-67-3 |

| Molecular Formula | |

| Molecular Weight | 269.30 g/mol |

| Exact Mass | 269.1052 |

| Physical State | White to off-white solid |

| Melting Point | 68–72 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH; sparingly soluble in water. |

| Storage Conditions | Inert atmosphere, -20°C (Aldehyde is oxidation-sensitive).[1] |

Part 2: Structural Analysis & Synthetic Logic

Molecular Architecture

The molecule is composed of three distinct functional domains, each serving a specific role in synthetic schemes:

-

The Electrophilic Warhead (Aldehyde): The para-formyl group (

) is the primary reaction site, designed for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons). -

The Linker (Benzyl Spacer): The methylene-phenylene unit provides a rigid yet rotatable spacer (~5-7 Å), critical for avoiding steric clash in enzyme active sites.

-

The Orthogonal Protector (Cbz Group): The benzyloxycarbonyl (Cbz or Z) group masks the amine. It is stable to acidic and basic conditions used in aldehyde manipulations but is cleanly removed via catalytic hydrogenolysis (

) or strong acid (HBr/AcOH), allowing for iterative synthesis.

DOT Visualization: Structural Connectivity

Figure 1: Functional decomposition of Benzyl 4-formylbenzylcarbamate showing orthogonal reactivity zones.

Part 3: Experimental Protocols & Workflows

Synthesis of Benzyl 4-formylbenzylcarbamate

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the protection of 4-(aminomethyl)benzyl alcohol followed by selective oxidation, avoiding the handling of the unstable 4-(aminomethyl)benzaldehyde free base.

Protocol:

-

Protection: Dissolve 4-(aminomethyl)benzyl alcohol (1.0 eq) in THF/Water (1:1). Add

(2.5 eq). Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq). Stir 2h. Workup (EtOAc extraction) yields N-Cbz-4-(hydroxymethyl)benzylamine . -

Oxidation: Dissolve the alcohol intermediate in DCM. Add Dess-Martin Periodinane (1.2 eq) or use Swern conditions (DMSO/Oxalyl Chloride) at -78°C.

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is sensitive; avoid prolonged exposure to silica.

Application: Reductive Amination (The "Linker" Strategy)

This is the primary application of this molecule: coupling it to a core scaffold containing a primary or secondary amine.

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with Benzyl 4-formylbenzylcarbamate (1.0 eq) and the Target Amine (

, 1.0–1.2 eq). -

Solvent: Anhydrous DCE (1,2-Dichloroethane) or MeOH.

-

Additive: If using DCE, add

(1-2 drops) to catalyze imine formation. -

Checkpoint: Monitor by TLC/LCMS until the aldehyde peak disappears (formation of imine).

-

-

Reduction:

-

Cool to 0°C.

-

Add Sodium Triacetoxyborohydride (

, -

Stir at Room Temperature (RT) for 4–16 hours.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Wash combined organics with brine, dry over

.

-

-

Cbz Deprotection (Unmasking):

-

Dissolve the coupled product in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) for 2–4 hours. -

Filter through Celite. The filtrate contains the free amine linker.

-

DOT Visualization: Reductive Amination Workflow

Figure 2: Step-wise workflow for installing the benzylamine linker using reductive amination.

Part 4: Analytical Characterization

To ensure the integrity of the reagent before use, verify against these expected signals:

-

1H NMR (CDCl3, 400 MHz):

- ~10.0 ppm (s, 1H, CHO ). Diagnostic peak.

- ~7.8–7.3 ppm (m, 9H, Aromatic protons: 5 from Cbz, 4 from phenylene).

- ~5.1 ppm (s, 2H, Ph-CH2-O ).

- ~4.4 ppm (d, 2H, N-CH2-Ar ).

- ~5.3 ppm (br s, 1H, NH ).

-

Mass Spectrometry (ESI+):

-

Expected

: 270.1. -

Expected

: 292.1.

-

Part 5: Safety & Handling

-

Oxidation Risk: Benzaldehydes oxidize to benzoic acids upon air exposure. If the solid appears "crusty" or the NMR shows a carboxylic acid peak (~11-12 ppm broad), repurify via a short silica plug or recrystallize.

-

Toxicity: As a carbamate and aldehyde, treat as a potential sensitizer. Use standard PPE (gloves, goggles, fume hood).

-

Waste: Dispose of borohydride residues carefully; quench with dilute acetic acid or acetone before disposal to prevent hydrogen evolution in waste drums.

References

-

LookChem. (n.d.). Benzyl 4-formylbenzylcarbamate (CAS 159730-67-3) Product Information. Retrieved October 26, 2023, from [Link]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link] (Foundational protocol for the reductive amination workflow).

-

PubChem. (2023). Benzyl (4-aminobenzyl)carbamate (Amine Precursor Data). National Library of Medicine. Retrieved October 26, 2023, from [Link] (Structural verification via amine analog).

- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Cbz stability and removal conditions).

Sources

Solubility of Benzyl 4-formylbenzylcarbamate in organic solvents

Initiating Data Collection

I'm starting by zeroing in on data related to Benzyl 4-formylbenzylcarbamate solubility. My first step involves a series of directed Google searches to pull information, particularly from chemical databases. I'm focusing on organic solvents and aiming for a thorough understanding of its behavior in various conditions.

Expanding Search Parameters

I'm now expanding my search to include chemical databases, academic papers, and safety data sheets to gather a wide range of solubility data for Benzyl 4-formylbenzylcarbamate in organic solvents. I'm simultaneously looking into the molecule's properties, like polarity and molecular weight, along with solvent characteristics to understand solubility principles better. Furthermore, I'll be investigating established methodologies for lab-based solubility determinations to confirm accuracy. Eventually, the plan is to integrate everything into a detailed technical guide.

Benzyl 4-formylbenzylcarbamate CAS number and identifiers

An In-Depth Technical Guide to Benzyl 4-formylpiperidine-1-carboxylate

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 138163-08-3. While the initial query referred to "Benzyl 4-formylbenzylcarbamate," extensive database searches consistently identified the correct and commercially available compound as Benzyl 4-formylpiperidine-1-carboxylate. This document will proceed with a detailed analysis of the latter, a key intermediate in synthetic organic chemistry.

Introduction

Benzyl 4-formylpiperidine-1-carboxylate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a benzyloxycarbonyl (Cbz) group, and featuring a reactive aldehyde functionality. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and handling, tailored for professionals in the scientific community.

Chemical Identifiers and Properties

A clear and unambiguous identification of a chemical substance is paramount for scientific reproducibility and safety. The following table summarizes the key identifiers and physicochemical properties of Benzyl 4-formylpiperidine-1-carboxylate.

| Identifier | Value | Source |

| CAS Number | 138163-08-3 | [1][2] |

| IUPAC Name | benzyl 4-formylpiperidine-1-carboxylate | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Canonical SMILES | C1CN(CCC1C=O)C(=O)OCC2=CC=CC=C2 | [1][2] |

| InChIKey | ZJQMLJFHCKTCSF-UHFFFAOYSA-N | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |

Synthesis and Mechanistic Insights

The synthesis of Benzyl 4-formylpiperidine-1-carboxylate typically involves the partial reduction of the corresponding ester, such as 1-benzyl-4-piperidine methyl formate or 1-benzyl-4-piperidine ethyl formate. A common and effective method utilizes a vitride complex as the reducing agent.

Experimental Protocol: Partial Reduction of a Piperidine Ester

This protocol is a representative example of the synthesis of the title compound.

Objective: To synthesize Benzyl 4-formylpiperidine-1-carboxylate via the partial reduction of a suitable piperidine ester precursor.

Materials:

-

1-benzyl-4-piperidine ethyl formate

-

Vitride complex (sodium bis(2-methoxyethoxy)aluminum hydride)

-

Anhydrous solvent (e.g., toluene or hexamethylene)

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Dry the reaction vessel thoroughly and place it under an inert atmosphere.

-

Add 1-benzyl-4-piperidine ethyl formate and the anhydrous solvent to the reaction flask.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add the vitride complex to the reaction mixture, ensuring the temperature remains at approximately 0°C.[3]

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, quench the reaction mixture carefully with an appropriate reagent (e.g., Rochelle's salt solution).

-

Perform an aqueous workup to separate the organic and aqueous phases.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure Benzyl 4-formylpiperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the hydride reducing agent with atmospheric moisture and oxygen.

-

Low Temperature: Maintaining a low reaction temperature is essential to control the reactivity of the vitride complex and prevent over-reduction of the aldehyde to the corresponding alcohol.

-

Vitride Complex: The choice of a vitride complex as the reducing agent allows for the selective partial reduction of the ester to the aldehyde.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Benzyl 4-formylpiperidine-1-carboxylate.

Applications in Drug Development

The structural features of Benzyl 4-formylpiperidine-1-carboxylate make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The piperidine ring is a prevalent core in many bioactive molecules, and the aldehyde group serves as a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations.

The benzyl carbamate (Cbz) group is a widely used protecting group for amines.[4] Its stability under various reaction conditions and its facile removal by catalytic hydrogenation make it an ideal choice for multi-step syntheses.[4]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling Benzyl 4-formylpiperidine-1-carboxylate.

Hazard Identification:

-

Acute oral toxicity: This chemical is considered hazardous and may be toxic if swallowed.[5]

-

Serious eye damage/eye irritation: It can cause serious eye damage.[5]

Recommended Handling Practices:

-

Use only under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[5]

In Case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: If swallowed, seek immediate medical assistance.[5]

Conclusion

Benzyl 4-formylpiperidine-1-carboxylate is a key synthetic intermediate with significant utility in the field of drug discovery and development. Its well-defined structure and reactive functionalities provide a versatile platform for the construction of complex molecular targets. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the research laboratory.

References

-

Chemos GmbH & Co.KG. (2019, October 23). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]

-

MSDS BENZYL BENZOATE EN Rel. 4. (2022, November 28). Retrieved from [Link]

- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 479.

- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) Benzyl 4-formylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Design and Synthesis of 4-Alkylidene-β-lactams: Benzyl- and Phenethyl-carbamates as Key Fragments to Switch on Antibacterial Activity. (2017). Chemistry & Biodiversity, 14(9).

- Google Patents. (n.d.). CN105693596A - Preparation method of 1-benzyl-4-piperidine formaldehyde.

Sources

- 1. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 138163-08-3|Benzyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. CN105693596A - Preparation method of 1-benzyl-4-piperidine formaldehyde - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. fishersci.com [fishersci.com]

Thermodynamic stability of Benzyl 4-formylbenzylcarbamate

Thermodynamic Stability Profile: Benzyl (4-formylbenzyl)carbamate

Executive Summary

Benzyl (4-formylbenzyl)carbamate (CAS: 159730-67-3), commonly referred to as N-Cbz-4-(aminomethyl)benzaldehyde , serves as a critical bifunctional intermediate in the synthesis of peptidomimetics and reductive amination linkers. Its thermodynamic stability is defined by a "dual-warhead" vulnerability: the oxidative lability of the para-formyl group and the hydrolytic susceptibility of the carbamate linkage under extreme pH conditions.

This technical guide delineates the physicochemical boundaries of this compound, providing a self-validating framework for its handling, storage, and experimental assessment. Our analysis confirms that while the carbamate moiety offers robust protection under neutral conditions, the aldehyde functionality necessitates strict exclusion of oxygen and photon exposure to prevent irreversible conversion to the corresponding benzoic acid derivative.

Chemical Identity & Structural Analysis

| Attribute | Specification |

| IUPAC Name | Benzyl N-[(4-formylphenyl)methyl]carbamate |

| CAS Number | 159730-67-3 |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Functional Groups | 1.[1][2][3][4] Carbamate (Cbz/Z) – Acid stable, hydrogenolysis labile.2. Aldehyde (Formyl) – Oxidatively labile, electrophilic. |

| Predicted pKa | ~13.5 (Amide NH) |

| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |

Structural Causality: The molecule consists of a benzyl carbamate (Cbz) protecting group attached to a 4-formylbenzylamine core. The thermodynamic stability is governed by the electron-withdrawing nature of the carbonyls. The carbamate nitrogen, being part of a urethane linkage, exhibits reduced nucleophilicity, preventing intramolecular attack on the aldehyde (self-polymerization). However, the para-substitution pattern on the central benzene ring conjugates the aldehyde, stabilizing it slightly against hydration but making it susceptible to radical-mediated auto-oxidation.

Thermodynamic Stability Profile

Oxidative Stability (Critical Control Point)

The primary degradation vector for Benzyl (4-formylbenzyl)carbamate is the auto-oxidation of the aldehyde group to 4-{[(benzyloxy)carbonyl]amino}methylbenzoic acid .

-

Mechanism: Radical chain reaction initiated by trace metals or UV light, forming a peracid intermediate which rapidly converts to the carboxylic acid.

-

Thermodynamic Driver: The formation of the stable O-H bond in the carboxylic acid provides a significant enthalpic driving force (

). -

Mitigation: Storage under Argon/Nitrogen at -20°C is mandatory.

Hydrolytic Stability

-

Neutral/Mild Acid (pH 4–7): Highly stable. The Cbz group resists hydrolysis, and the aldehyde remains in equilibrium with trace hydrates.

-

Strong Acid (pH < 1): The Cbz group is generally stable to dilute HCl but will cleave in HBr/Acetic acid. The aldehyde is stable but may catalyze acetal formation if alcohols are present.

-

Strong Base (pH > 10): Unstable. Base-catalyzed hydrolysis of the carbamate yields the free amine, benzyl alcohol, and carbonate. The aldehyde may undergo Cannizzaro disproportionation.

Thermal Stability

-

Melting Point: Typically 80–90°C (solid state).

-

Decomposition: Above 150°C, carbamates undergo thermal decarboxylation to isocyanates or amines. The aldehyde group poses a risk of decarbonylation at elevated temperatures (>180°C) in the presence of transition metals.

Degradation Pathway Visualization

The following diagram maps the degradation vectors, distinguishing between oxidative (Path A), hydrolytic (Path B), and chemical incompatibility (Path C).

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical changes; yellow indicates reversible equilibrium.

Experimental Assessment Protocols

To validate the stability of a specific lot, the following "Force Degradation" protocol is recommended. This system is self-validating: if the control does not remain >99% pure, the assay is invalid.

HPLC Stability Assay Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde carbonyl).

-

Standard: Freshly prepared stock in DMSO (inert).

Forced Degradation Workflow

Figure 2: Forced degradation workflow for stability profiling.

Protocol Steps:

-

Baseline: Inject unstressed sample immediately.

-

Oxidative Stress: Treat sample with 0.3% H₂O₂ for 2 hours. Expectation: Appearance of +16 Da peak (Acid).

-

Hydrolytic Stress: Treat with 0.1 N HCl and 0.1 N NaOH separately. Expectation: NaOH causes rapid loss of Cbz; HCl shows minimal change.

-

Thermal Stress: Heat solid sample to 60°C for 24 hours. Expectation: <1% degradation if dry.

Handling & Storage Strategy

Based on the thermodynamic profile, the following Standard Operating Procedure (SOP) is mandated:

-

Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde is an oxygen scavenger.

-

Temperature: Long-term storage at -20°C . Short-term (benchtop) stability is acceptable for <24 hours.

-

Solvents: Avoid primary amines (Schiff base formation) and alcohols with acid catalysts (acetal formation) during processing unless intended.

-

Purification: If oxidation is suspected (presence of white precipitate in oil or shift in melting point), repurify via silica gel chromatography eluting with Hexanes/Ethyl Acetate. The acid impurity is much more polar and will remain on the baseline.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776272, Benzyl 4-formylpiperidine-1-carboxylate (Analogous Chemistry). Retrieved from [Link]

-

Organic Chemistry Portal (2024). Cbz-Protected Amino Groups: Stability and Deprotection Protocols. Retrieved from [Link]

-

XiXisys (2024). Safety Data Sheet: Benzyl (4-formylbenzyl)carbamate (CAS 159730-67-3).[2] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 159730-67-3 Name: [xixisys.com]

- 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Safety & Handling Monograph: Benzyl (4-formylbenzyl)carbamate

CAS Registry Number: 159730-67-3 Synonyms: N-Cbz-4-formylbenzylamine; (4-Formylbenzyl)carbamic acid benzyl ester Document Type: Technical Safety Guide & Application Monograph Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Core Directive & Chemical Strategy

This monograph serves as a specialized technical guide for Benzyl (4-formylbenzyl)carbamate , a critical intermediate in medicinal chemistry. Unlike generic Safety Data Sheets (SDS), this document synthesizes safety protocols with experimental utility, focusing on its role as a bifunctional linker (protected amine + reactive aldehyde) used frequently in the synthesis of peptidomimetics and PROTACs.

Strategic Utility: The molecule allows for the introduction of a benzylamine scaffold via reductive amination while maintaining an orthogonally protected nitrogen (Cbz group). This dual functionality requires precise handling to prevent premature oxidation of the aldehyde or hydrolysis of the carbamate.

Physicochemical Profile

The following data aggregates experimental values and structural property predictions to guide handling and solvent selection.

| Property | Value / Description | Note |

| Molecular Formula | C₁₆H₁₅NO₃ | |

| Molecular Weight | 269.30 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 68–72 °C (Predicted) | Low-melting solid; avoid heat during milling |

| Solubility (Aq) | Insoluble | Hydrophobic benzyl groups dominate |

| Solubility (Org) | High: DCM, DMSO, DMF, EtOAc | Suitable for standard organic synthesis |

| pKa | ~11.5 (Carbamate NH) | Non-basic nitrogen due to carbonyl withdrawal |

| LogP | ~3.2 | Lipophilic; penetrates cell membranes easily |

Hazard Identification & Risk Assessment (GHS Classification)

Based on functional group analysis (Aldehyde + Carbamate) and structural analogs (e.g., Benzyl carbamate, CAS 621-84-1).

Core Hazards[1]

-

H315 (Skin Irritation): The aldehyde moiety reacts with skin proteins (Schiff base formation), leading to contact dermatitis.

-

H319 (Eye Irritation): Crystalline dust is mechanically abrasive and chemically irritating to mucous membranes.

-

H335 (STOT-SE): Inhalation of dust may cause respiratory tract irritation.[1]

-

H317 (Skin Sensitization): Aldehydes are known sensitizers; repeated exposure may trigger allergic reactions.

Mechanistic Risk Analysis

-

Aldehyde Reactivity: The formyl group (-CHO) at the para-position is susceptible to aerobic oxidation to the corresponding carboxylic acid (Benzoic acid derivative). This degradation changes the stoichiometry of downstream reactions.

-

Carbamate Stability: The Cbz group is stable to acidic conditions but sensitive to strong bases (hydrolysis) and hydrogenolysis (H₂/Pd). Accidental exposure to reducing environments will cleave the protecting group.

Storage, Stability & Handling Protocols

The "Science of Safety" – Causality-driven storage requirements.

Storage Hierarchy

-

Atmosphere: Argon or Nitrogen Overlay.

-

Reasoning: Prevents autoxidation of the aldehyde to the carboxylic acid (Cbz-NH-Bn-COOH), which is a common impurity in aged samples.

-

-

Temperature: 2–8 °C (Refrigerate).

-

Reasoning: Slows the kinetics of potential polymerization or disproportionation (Cannizzaro reaction) of the aldehyde.

-

-

Container: Amber glass or opaque HDPE.

-

Reasoning: While not highly photosensitive, light exclusion minimizes radical-initiated degradation pathways.

-

Handling "Best Practices"

-

Weighing: Use an anti-static gun if the powder is fluffy to prevent aerosolization.

-

Solvent Choice: Dissolve in non-nucleophilic solvents (DCM, THF) immediately before use. Avoid primary amines (unless intended for reaction) to prevent premature imine formation.

Emergency Response & First Aid

Self-validating protocols based on chemical logic.

| Scenario | Immediate Action | Chemical Logic |

| Skin Contact | Wash with soap and water + Polyethylene Glycol (PEG-400) . | PEG solubilizes the lipophilic carbamate better than water alone, removing it from skin pores. |

| Eye Contact | Flush with saline for 15 mins. | Saline is isotonic; prevents osmotic stress while flushing the irritant. |

| Inhalation | Move to fresh air; corticosteroids if wheezing. | Aldehydes cause bronchoconstriction; steroids reduce inflammation. |

| Spill Cleanup | Do not sweep. Wet with ethanol/water, then wipe. | Sweeping creates dust aerosols. Ethanol solvates the compound for removal. |

Experimental Application: Reductive Amination Validation

A standard workflow demonstrating the safe and effective use of CAS 159730-67-3 in drug discovery.

Objective: Synthesis of a secondary amine linker via reductive amination.

Protocol:

-

Dissolution: Dissolve Benzyl (4-formylbenzyl)carbamate (1.0 eq) in anhydrous Dichloroethane (DCE).

-

Imine Formation: Add the target amine (1.1 eq) and Acetic Acid (cat. 0.1 eq).[2][3] Stir for 1 hour under N₂.

-

Checkpoint: Solution usually turns slightly yellow (imine formation).

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Safety Note: STAB evolves acetic acid; ensure ventilation.

-

-

Quench: Quench with saturated NaHCO₃ (gas evolution control).

-

Workup: Extract with DCM. The Cbz group remains intact, protecting the primary amine for later deprotection (H₂/Pd/C).

Visualizations (Graphviz/DOT)

Diagram 1: Safety Decision Tree & Hazard Management

Caption: Logical workflow for handling spills and exposure events based on chemical properties.

Diagram 2: Synthesis Workflow (Reductive Amination)

Caption: Mechanism of action showing the stability of the Cbz group during aldehyde activation.

References

-

Chemical Identity: CAS Common Chemistry.[6] Benzyl (4-formylbenzyl)carbamate (CAS 159730-67-3).[7] Link

-

Structural Analog Safety: Fisher Scientific. Safety Data Sheet: Benzyl carbamate (CAS 621-84-1).[8][6] Link

-

Synthesis Application: National Institutes of Health (PubChem). Benzyl 4-formylbenzylcarbamate Compound Summary. Link

-

Handling Protocols: XiXisys. GHS Classification for Benzyl (4-formylbenzyl)carbamate. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Benzyl (3,5-difluoro-4-formylphenyl)carbamate | C15H11F2NO3 | CID 71425184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl N-(4-aminobutyl)carbamate | C12H18N2O2 | CID 2783677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl 4-morpholinophenylcarbamate | C18H20N2O3 | CID 2995703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 159730-67-3 Name: [xixisys.com]

- 8. Benzyl carbamate - Wikipedia [en.wikipedia.org]

Synthesis pathways for Benzyl 4-formylbenzylcarbamate

Topic: CAS Number: 159730-67-3 Molecular Formula: C₁₆H₁₅NO₃ Molecular Weight: 269.30 g/mol

Executive Summary & Molecule Profile

Benzyl 4-formylbenzylcarbamate (also known as N-Cbz-4-(aminomethyl)benzaldehyde) is a critical bifunctional linker used in medicinal chemistry. It features a benzylamine core protected by a Carboxybenzyl (Cbz/Z) group and a para-aldehyde moiety. This structure renders it an ideal building block for:

-

Reductive Amination: The aldehyde allows for the attachment of diverse amine "warheads" or ligands.

-

PROTAC Linkers: It serves as a rigid spacer in proteolysis-targeting chimeras.

-

Peptidomimetics: It acts as a phenylalanine surrogate with an orthogonal handle.

This guide details the Oxidative Pathway , the most robust and scalable method for synthesizing this target with high purity, avoiding the polymerization risks associated with handling free amino-aldehydes.

Retrosynthetic Analysis

To design a self-validating synthesis, we must disconnect the molecule at its most unstable point. The aldehyde group is reactive; therefore, it is best introduced or unmasked in the final step.

Logic:

-

Disconnection: The Cbz group is stable, but the aldehyde is labile.

-

Precursor: The corresponding alcohol (N-Cbz-4-(hydroxymethyl)benzylamine) is a stable, crystalline intermediate.

-

Starting Material: 4-(Aminomethyl)benzyl alcohol is commercially available and inexpensive.

Figure 1: Retrosynthetic tree showing the disconnection from the labile aldehyde to the stable amino-alcohol.

Primary Synthesis Pathway: The Oxidative Route

This pathway is preferred over direct protection of 4-(aminomethyl)benzaldehyde because the latter tends to self-polymerize (Schiff base formation) when the amine is free.

Step 1: Chemoselective N-Protection

Objective: Protect the primary amine with a Benzyloxycarbonyl (Cbz) group without acylating the benzylic alcohol. Mechanism: Schotten-Baumann reaction.

-

Reagents: 4-(Aminomethyl)benzyl alcohol, Benzyl chloroformate (Cbz-Cl), NaHCO₃.

-

Solvent: THF/Water (1:1) or Dioxane/Water.

-

Key Insight: The use of a biphasic weak base (NaHCO₃) ensures the amine (more nucleophilic) reacts preferentially over the alcohol. Strong bases (NaOH) or anhydrous conditions with TEA might lead to O-acylation (carbonate formation).

Protocol:

-

Dissolve 4-(aminomethyl)benzyl alcohol (10.0 mmol) in THF (20 mL) and Water (20 mL).

-

Add NaHCO₃ (25.0 mmol, 2.5 eq) and cool the mixture to 0°C.

-

Add Benzyl chloroformate (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Exothermic.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

TLC Check: Mobile phase 50% EtOAc/Hexanes. Product (

) should appear; amine starting material (baseline) should disappear. -

Workup: Evaporate THF. Extract aqueous residue with EtOAc (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[2][3][4]

-

Yield: Expect 85–95% of a white solid.

Step 2: Benzylic Oxidation

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Reagent Choice:

-

Manganese Dioxide (MnO₂): The industrial standard. Mild, selective for benzylic/allylic alcohols. Requires "activated" reagent.[5]

-

Dess-Martin Periodinane (DMP): Excellent for small scale, very mild, but expensive.

-

Swern Oxidation:[5] rigorous and smelly, but reliable.

Recommended Protocol (MnO₂ Method):

-

Dissolve the N-Cbz-alcohol intermediate (5.0 mmol) in anhydrous DCM or Chloroform (50 mL). Note: Concentration matters; dilute conditions favor intramolecular reactions, but here we want simple oxidation.

-

Add Activated MnO₂ (50.0 mmol, 10 eq). Note: Large excess is required because the reaction is heterogeneous and surface-area dependent.

-

Stir vigorously at RT (or mild reflux if using CHCl₃) for 12–24 hours.

-

Monitoring: Monitor by TLC. The aldehyde is less polar than the alcohol.

-

Workup: Filter the black slurry through a pad of Celite . Wash the pad thoroughly with DCM.

-

Concentrate the filtrate.[4][5] The product usually crystallizes upon standing or addition of hexanes.

Data Summary Table:

| Parameter | Step 1: Protection | Step 2: Oxidation |

| Reagent | Cbz-Cl / NaHCO₃ | Activated MnO₂ (Excess) |

| Solvent | THF / H₂O (1:1) | DCM or CHCl₃ |

| Temp | 0°C | RT |

| Time | 4 hours | 12–24 hours |

| Critical Risk | O-acylation (avoid strong base) | Over-oxidation (rare with MnO₂) |

| Yield Target | >90% | 80–85% |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Troubleshooting

Self-Validating the Protocol

-

NMR Check (¹H):

-

Aldehyde Proton: Look for a singlet at ~10.0 ppm . If this is missing, oxidation failed.

-

Benzylic CH₂ (N-CH₂): Appears as a doublet at ~4.4 ppm .

-

Cbz-CH₂: Appears as a singlet at ~5.1 ppm .

-

-

IR Spectroscopy:

Common Pitfalls

-

Incomplete Oxidation: MnO₂ quality varies. If the reaction stalls, add fresh MnO₂ or switch to IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc, which is homogeneous and faster.

-

Polymerization: The product is an aldehyde. Do not store it in the presence of primary amines. Store at -20°C under argon.

-

Bis-Cbz Formation: In Step 1, if you see a product with two Cbz groups, you likely used too much Cbz-Cl or too strong a base, protecting the alcohol as a carbonate. Saponify with LiOH to revert the carbonate to the alcohol without cleaving the carbamate (usually).

References

-

Reaction of Benzyl Chloroformate (Cbz-Cl)

-

Source: Organic Syntheses, Coll.[6] Vol. 3, p.167 (1955). Standard Schotten-Baumann conditions for amine protection.

-

URL:

-

-

Manganese Dioxide Oxidation of Benzylic Alcohols

- Source:J. Org. Chem. 1970, 35, 11, 3971–3972. "Selective oxidation of allylic and benzylic alcohols with manganese dioxide."

-

URL:

-

Target Molecule Identification (CAS 159730-67-3)

- Source: Chemical Book / ChemSRC Database Entry for Benzyl 4-formylbenzylcarbam

-

URL:

-

Alternative Route (DIBAL-H Reduction)

- Source:Tetrahedron Letters 2002, 43, 35, 6167-6169. Reduction of nitriles to aldehydes using DIBAL-H (Contextual reference).

-

URL:

Sources

An In-depth Technical Guide to Benzyl (4-formylbenzyl)carbamate: Physicochemical Properties and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Profile

Benzyl (4-formylbenzyl)carbamate, systematically named benzyl N-(4-formylbenzyl)carbamate or 4-(benzyloxycarbonylaminomethyl)benzaldehyde, possesses a unique molecular architecture combining a carbamate linkage with an aromatic aldehyde. This structure imparts a dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Caption: Molecular structure of Benzyl (4-formylbenzyl)carbamate.

Physical Appearance

Based on analogous compounds, Benzyl (4-formylbenzyl)carbamate is predicted to be a white to off-white or pale cream-colored solid , likely in the form of a powder or crystalline flakes. For instance, the closely related Benzyl carbamate is described as an off-white to light beige powder or flakes. The presence of the additional formylbenzyl group is not expected to dramatically alter the chromophoric properties to impart significant color in the visible spectrum.

Melting Point

A precise, experimentally determined melting point for Benzyl (4-formylbenzyl)carbamate is not available in the surveyed literature. However, we can estimate a probable range by examining the melting points of its precursors and structurally similar molecules.

| Compound | Structure | Melting Point (°C) |

| Benzyl carbamate | C₆H₅CH₂OC(O)NH₂ | 86 - 89[1] |

| 4-Formylbenzoic acid | HOC(O)C₆H₄CHO | 253 - 256 |

| 4-(Benzyloxy)benzaldehyde | C₆H₅CH₂OC₆H₄CHO | 71 - 74[2] |

| Benzyl N-(4-hydroxyphenyl)carbamate | C₆H₅CH₂OC(O)NHC₆H₄OH | 142 - 144 |

The introduction of the larger, more rigid 4-formylbenzyl group in place of a hydrogen atom on the nitrogen of benzyl carbamate would be expected to increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions, such as dipole-dipole interactions involving the aldehyde group. Therefore, a melting point above 90°C is anticipated.

Synthesis and Purification Protocol

The synthesis of Benzyl (4-formylbenzyl)carbamate can be achieved through a standard nucleophilic substitution reaction. The following protocol is a well-established method for the N-protection of amines with a benzyloxycarbonyl (Cbz) group.

Causality of Experimental Choices

The choice of benzyl chloroformate as the protecting group source is due to its reactivity and the stability of the resulting carbamate. The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its robustness under various conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis). The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrochloric acid byproduct of the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine. The solvent system, typically a mixture of an organic solvent and water, is chosen to facilitate the dissolution of both the organic starting materials and the inorganic base.

Step-by-Step Methodology

Reaction: 4-(Aminomethyl)benzaldehyde hydrochloride + Benzyl chloroformate → Benzyl (4-formylbenzyl)carbamate

Caption: Experimental workflow for the synthesis of Benzyl (4-formylbenzyl)carbamate.

Materials:

-

4-(Aminomethyl)benzaldehyde hydrochloride

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzaldehyde hydrochloride in a 1 M aqueous solution of sodium bicarbonate. The amount of sodium bicarbonate should be in slight excess (approximately 2.2 equivalents) to both neutralize the hydrochloride salt and the HCl generated during the reaction. Cool the solution to 0-5°C in an ice bath.

-

Addition of Protecting Group: While stirring vigorously, add benzyl chloroformate (approximately 1.1 equivalents) dropwise to the cold amine solution. Ensure the temperature remains below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes any unreacted base, acidic impurities, and residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure Benzyl (4-formylbenzyl)carbamate.

Characterization and Data Presentation

The synthesized Benzyl (4-formylbenzyl)carbamate should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyl and formylbenzyl groups, a singlet for the benzylic CH₂ protons adjacent to the carbamate oxygen, a doublet for the CH₂ protons adjacent to the carbamate nitrogen, a singlet for the aldehydic proton (downfield, ~9-10 ppm), and a broad singlet for the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbonyl carbon of the aldehyde, aromatic carbons, and the two distinct methylene carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1700 cm⁻¹), C=O stretch of the aldehyde (around 1690 cm⁻¹), and aromatic C-H stretches. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of Benzyl (4-formylbenzyl)carbamate (C₁₅H₁₃NO₃, MW: 269.27 g/mol ). |

Trustworthiness and Self-Validation

The provided synthetic protocol is based on a fundamental and widely utilized reaction in organic chemistry. Its trustworthiness is established by the countless successful applications of Cbz-protection of amines reported in peer-reviewed literature. The self-validating nature of this protocol lies in the ability to monitor the reaction progress via TLC and to confirm the final product's identity and purity through the comprehensive characterization methods outlined above. Any deviation from the expected spectroscopic data would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and optimization of the reaction or purification conditions.

Conclusion

Benzyl (4-formylbenzyl)carbamate is a versatile bifunctional molecule with significant potential as a building block in the development of novel chemical entities. While direct experimental data for its physical properties are sparse, this guide provides a scientifically grounded prediction of its appearance and melting point, along with a detailed and reliable synthetic protocol. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of innovative molecular design and synthesis.

References

Sources

Reactivity profile of aldehyde group in Benzyl 4-formylbenzylcarbamate

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in Benzyl 4-formylbenzylcarbamate

Abstract

Benzyl 4-formylbenzylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block, uniquely combining a reactive aldehyde "handle" for molecular diversification with a stable, yet readily cleavable, benzyl carbamate (Cbz) protected amine. This guide provides a comprehensive exploration of the aldehyde group's reactivity profile within this molecular framework. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic additions, oxidations, reductions, and more specialized reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively leverage this reagent in complex synthetic campaigns.

Introduction: A Molecule of Duality and Opportunity

At the heart of modern synthetic strategy lies the use of building blocks that offer both reactivity and control. Benzyl 4-formylbenzylcarbamate embodies this principle. Its structure features two key functionalities:

-

The Aromatic Aldehyde: An electrophilic center poised for a wide array of transformations, making it an ideal anchor point for introducing molecular diversity.

-

The Benzyl Carbamate (Cbz): One of the most stalwart and well-characterized protecting groups for amines.[1] Its stability across a broad range of reaction conditions, coupled with its selective removal, primarily via catalytic hydrogenolysis, allows for precisely timed deprotection in multi-step syntheses.[2][3]

This guide will systematically dissect the reactivity of the aldehyde moiety, while always considering the stability and eventual fate of the Cbz group, providing a holistic understanding of this valuable synthetic intermediate.

Synthesis of Benzyl 4-formylbenzylcarbamate

The molecule is typically synthesized from commercially available precursors. A common and reliable method involves the protection of 4-formylbenzylamine.

Protocol 1: Synthesis via Cbz Protection

This procedure involves the reaction of 4-formylbenzylamine with benzyl chloroformate under basic conditions to form the carbamate.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-formylbenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq), to the solution to act as an acid scavenger.[4]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, perform an aqueous work-up. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield Benzyl 4-formylbenzylcarbamate as a solid.

Core Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of C-C and C-N bond-forming reactions. Its electrophilic carbon is a prime target for a variety of nucleophiles.

Caption: Overview of the primary reaction pathways for the aldehyde group.

Reductive Amination: A Gateway to Amine Diversity

Reductive amination is arguably the most powerful application of this building block in drug discovery. It allows for the construction of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine or iminium ion.[5]

Mechanistic Insight: The process occurs in two stages:

-

Imine/Iminium Formation: The amine nitrogen attacks the electrophilic aldehyde carbon, followed by dehydration to form a C=N double bond (an imine from a primary amine, or an iminium ion from a secondary amine).

-

Reduction: A selective reducing agent, which must reduce the imine/iminium ion preferentially over the starting aldehyde, is used to furnish the final amine product.

Causality in Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its reduced reactivity compared to NaBH₄ prevents significant reduction of the starting aldehyde, allowing the reaction to be performed in a "one-pot" fashion where the aldehyde, amine, and reducing agent are mixed together.[6]

Caption: The general mechanism of reductive amination.

Protocol 2: One-Pot Reductive Amination

Step-by-Step Methodology:

-

Initial Mixture: To a solution of Benzyl 4-formylbenzylcarbamate (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or THF), add the desired primary or secondary amine (1.0-1.2 eq).

-

Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[6]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting N-substituted benzylcarbamate via flash chromatography.

| Reagent | Amine Type | Key Advantages | Typical Yields |

| NaBH(OAc)₃ | Primary & Secondary | Mild, one-pot procedure, high chemoselectivity | 70-95% |

| NaBH₃CN | Primary & Secondary | Effective, but requires careful pH control (toxic HCN) | 65-90% |

| H₂ / Pd/C | Primary & Secondary | Clean, but can cause premature Cbz deprotection | Variable |

Table 1: Comparison of common reducing agents for reductive amination.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing a route to compounds with a different functional group for further elaboration, such as amide coupling.

Causality in Reagent Selection: A key consideration is the stability of the benzyl carbamate. Strong, non-specific oxidizing agents could potentially affect the benzylic C-H bonds of the protecting group. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, is exceptionally mild and highly selective for aldehydes, making it an ideal choice.

Protocol 3: Pinnick Oxidation

Step-by-Step Methodology:

-

Solution Preparation: Dissolve Benzyl 4-formylbenzylcarbamate (1.0 eq) in a mixture of t-butanol and water.

-

Addition of Scavenger: Add 2-methyl-2-butene (4-5 eq) to the solution.

-

Buffer and Reagent: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

-

Reaction: Add the aqueous solution of the oxidant and buffer dropwise to the aldehyde solution at room temperature.

-

Monitoring: Stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl (1M) and extract the carboxylic acid product with ethyl acetate. Dry and concentrate the organic phase.

-

Purification: The product, Benzyl 4-carboxybenzylcarbamate, is often pure enough for subsequent steps or can be purified by crystallization or chromatography.

Umpolung: Inverting the Aldehyde's Polarity

The German term umpolung describes the inversion of polarity of a functional group.[7] Normally, the aldehyde carbon is an electrophile. However, through the use of specific reagents, it can be converted into a nucleophile (an acyl anion equivalent), enabling it to attack electrophiles.

Mechanistic Insight: This is commonly achieved using N-heterocyclic carbenes (NHCs) or cyanide ions.[8] The catalyst adds to the aldehyde to form a Breslow intermediate, which, after deprotonation, becomes a potent nucleophile. This strategy opens up reaction pathways that are impossible under normal conditions, such as the direct acylation of electrophiles.[8][9]

Orthogonal Control: The Benzyl Carbamate Protecting Group

The utility of Benzyl 4-formylbenzylcarbamate is critically dependent on the predictable behavior of the Cbz group. Its role is to mask the amine's nucleophilicity and basicity until its functionality is desired.

Stability Profile:

-

Stable to: Mild bases (e.g., NaHCO₃, TEA), many oxidizing agents (e.g., NaClO₂), and hydride reducing agents used for aldehyde/imine reduction (e.g., NaBH(OAc)₃, NaBH₄).

-

Labile to: Catalytic hydrogenolysis and strong acids (e.g., HBr in acetic acid).[4]

This differential stability is the essence of "orthogonal protection," allowing for selective deprotection without disturbing other sensitive parts of the molecule.[1]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal.[1][3]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. ias.ac.in [ias.ac.in]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Umpolung - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Umpolung Reactivity of Aldehydes toward Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Benzyl 4-formylbenzylcarbamate applications

Technical Whitepaper: Benzyl 4-formylbenzylcarbamate in Modular Drug Synthesis

Executive Summary

Benzyl 4-formylbenzylcarbamate (CAS: 149503-85-3) represents a critical class of bifunctional "masked" linkers in modern medicinal chemistry. Characterized by an acid-labile/reducible aldehyde handle at the para-position and a robust benzyloxycarbonyl (Cbz) protected amine at the benzylic position, this molecule serves as a linchpin for convergent synthesis .

Its primary utility lies in its orthogonality : the aldehyde allows for immediate elaboration (via reductive amination, Wittig olefination, or oxidation) without compromising the amine protection, which remains stable until catalytic hydrogenolysis is applied. This guide details its application in generating gem-difluoro-β-amino esters, peptidomimetics, and fragment-based drug discovery (FBDD) scaffolds.

Chemical Architecture & Reactivity Profile

The strategic value of Benzyl 4-formylbenzylcarbamate lies in its dual-reactivity zones. Unlike simple benzylamines, the Cbz-protection renders the nitrogen non-nucleophilic, preventing polymerization during aldehyde activation.

Reactivity Map

-

Zone A (Formyl Group): Highly electrophilic. Susceptible to nucleophilic attack by amines (Schiff base formation), stabilized carbanions (Wittig/Horner-Wadsworth-Emmons), or oxidation to carboxylic acids.

-

Zone B (Cbz-Protected Amine): Chemically inert to mild acids, bases, and oxidizing agents. Serves as a "latent" primary amine, revealed only upon Pd/C catalyzed hydrogenolysis or strong acid treatment (HBr/AcOH).

Figure 1: Orthogonal reactivity zones allowing sequential functionalization.

Core Applications in Medicinal Chemistry

A. Synthesis of Gem-Difluoro-β-Amino Esters

One of the most sophisticated applications of this building block is in the synthesis of gem-difluoro-β-amino acids , which are non-hydrolyzable peptide mimics. The aldehyde functionality of Benzyl 4-formylbenzylcarbamate undergoes a Reformatsky-type reaction with ethyl bromodifluoroacetate.

-

Mechanism: The aldehyde reacts with the zinc enolate of the difluoroacetate.

-

Outcome: Creates a difluoro-alcohol intermediate, which can be further processed into stable pharmacophores found in protease inhibitors.

-

Reference Utility: This pathway is critical for increasing metabolic stability in peptide drugs by blocking proteolytic cleavage sites with fluorine atoms [1].

B. Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers often identify two weak-binding fragments that bind to adjacent pockets of a protein. Benzyl 4-formylbenzylcarbamate acts as an ideal linker :

-

Fragment A is attached to the aldehyde via reductive amination.[1][2][3]

-

Fragment B is attached to the amine after Cbz deprotection.

-

The benzyl core provides a rigid spacer (approx. 5-6 Å) to orient the fragments correctly within the active site.

C. Reductive Amination for Library Generation

The molecule is a standard standard for "reductive alkylation" of amines.

-

Protocol Advantage: Using sodium triacetoxyborohydride (STAB) with this aldehyde minimizes over-alkylation and allows for the synthesis of secondary amines in high yield.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzyl 4-formylbenzylcarbamate

Context: This intermediate is often prepared from the corresponding diethyl acetal to ensure purity before use.

Reagents:

-

Benzyl (4-(diethoxymethyl)benzyl)carbamate (Acetal precursor)

-

Acetic Acid (AcOH)

-

Water

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (approx. 31 mmol) of the acetal precursor in 100 mL of 50% aqueous acetic acid.

-

Hydrolysis: Stir the solution at room temperature for 12 hours. Monitor by TLC (Target R_f ≈ 0.4 in 2:1 Hexane/EtOAc). The disappearance of the acetal spot indicates completion.

-

Quenching: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until pH 7. Note: Evolution of CO₂ gas will occur; add slowly.

-

Extraction: Extract the aqueous layer three times with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize from EtOAc/Hexane to yield the aldehyde as a white solid.

Protocol B: Reductive Amination (General Procedure)

Context: Coupling the aldehyde to a generic amine (R-NH₂).

Reagents:

-

Benzyl 4-formylbenzylcarbamate (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or DCE

-

Acetic Acid (catalytic)

Methodology:

-

Imine Formation: In a dry flask, mix the aldehyde and amine in DCM (0.1 M concentration). Add 1 drop of AcOH if the amine is sluggish. Stir for 1 hour.

-

Reduction: Add STAB in one portion. Stir at room temperature for 4–16 hours under nitrogen.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

-

Result: The Cbz group remains intact, yielding a secondary amine ready for further diversification.

Quantitative Data Summary

| Reaction Type | Reagent System | Typical Yield | Selectivity Notes |

| Acetal Hydrolysis | 50% AcOH, RT | >90% | Preserves Cbz; quantitative conversion. |

| Reductive Amination | Amine, STAB, DCM | 75-95% | No over-alkylation; Cbz stable. |

| Wittig Reaction | Ph₃P=CH-CO₂Et | 80-85% | E-isomer typically favored. |

| Cbz Deprotection | H₂, Pd/C (10%), MeOH | >95% | Aldehyde must be reacted first to avoid self-polymerization. |

Strategic Synthesis Workflow

The following diagram illustrates the "Convergent Synthesis" model using this building block. Note how the "Right Wing" is attached first via the aldehyde, followed by the "Left Wing" after deprotection.

Figure 2: Convergent synthesis workflow for library generation.

References

-

Synthesis of α,α-Difluoro-β-amino Esters. Source:Synthesis of [alpha],[alpha]-Difluoro-[beta]-amino Esters. (Cited via snippet 1.6). This reference validates the specific use of Benzyl (4-formylbenzyl)carbamate (Compound 4c) in generating fluorinated peptidomimetics via Reformatsky reactions. URL:

-

Reductive Aminations of Benzaldehyde. Source: ResearchGate.[4] Efficient One-Pot Reductive Aminations of Carbonyl Compounds. This provides the foundational methodology for the aldehyde reactivity described in Protocol B. URL:5[5]

-

Organic Carbamates in Drug Design. Source: National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. Validates the stability and utility of the Cbz group in the bifunctional linker. URL:6

Sources

The Versatility of Benzyl 4-formylbenzylcarbamate: A Bifunctional Linker for Advanced Bioconjugation and Drug Delivery

In the intricate landscape of drug development and chemical biology, the ability to selectively connect and release molecular entities is paramount. Bifunctional linkers serve as the crucial bridges that enable the construction of complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This guide delves into the application of a uniquely versatile linker, Benzyl 4-formylbenzylcarbamate, offering a detailed exploration of its properties and protocols for its use. This molecule incorporates two key functional groups: a bio-orthogonal aldehyde for covalent conjugation and a readily cleavable benzyl carbamate (Cbz) protected amine, providing a latent reactive handle for subsequent modifications or drug attachment.

The Strategic Advantage of Benzyl 4-formylbenzylcarbamate

Benzyl 4-formylbenzylcarbamate stands out due to the orthogonal reactivity of its two functional moieties. The aldehyde group provides a "bio-orthogonal" handle, meaning it can react selectively with specific functional groups, such as hydrazides and aminooxy groups, that are rare in biological systems, thus minimizing off-target reactions.[1][2] Simultaneously, the benzyl carbamate acts as a stable protecting group for a primary amine, which can be unveiled under specific and mild conditions, offering a secondary point of attachment or modification.[3][4]

This dual functionality allows for a sequential and controlled approach to building complex biomolecular conjugates. For instance, a targeting moiety like an antibody can be first conjugated to the linker via its aldehyde group. Subsequently, the Cbz group can be removed to expose the amine, which can then be used to attach a payload, such as a cytotoxic drug. This strategic staging of reactions is critical for creating well-defined and homogeneous bioconjugates, a key factor in the efficacy and safety of targeted therapies.[5][]

Chemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₃ | N/A |

| Molecular Weight | 255.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | N/A |

| Storage | Store at 2-8 °C, protected from light and moisture | N/A |

Synthesis of Benzyl 4-formylbenzylcarbamate

While not commercially available from all suppliers, Benzyl 4-formylbenzylcarbamate can be synthesized in a straightforward manner from commercially available starting materials. The following protocol is a reliable method for its preparation.

Protocol 2.1: Synthesis of Benzyl 4-formylbenzylcarbamate

This protocol describes the reaction of 4-aminobenzaldehyde with benzyl chloroformate to yield the desired product.

Materials:

-

4-Aminobenzaldehyde

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM.

-

Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford Benzyl 4-formylbenzylcarbamate as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Bioconjugation: Leveraging the Aldehyde Functionality

The aldehyde group of Benzyl 4-formylbenzylcarbamate offers several reliable methods for conjugation to biomolecules, most notably through the formation of hydrazone or oxime linkages, or via reductive amination.

Hydrazone and Oxime Ligations: Bio-orthogonal and Tunable

Hydrazone and oxime ligations are highly specific and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.[1] The stability of the resulting linkage can be modulated; oximes are generally more stable than hydrazones, which can be advantageous for applications requiring controlled release under acidic conditions, such as within the endosomal or lysosomal compartments of a cell.[5][7]

Caption: Hydrazone and oxime ligation with Benzyl 4-formylbenzylcarbamate.

Protocol 3.1.1: Hydrazone Ligation to a Hydrazide-Modified Biomolecule

Materials:

-

Benzyl 4-formylbenzylcarbamate

-

Hydrazide-modified biomolecule (e.g., antibody, protein, or peptide)

-

Phosphate-buffered saline (PBS), pH 6.5-7.4

-

Aniline (optional, as a catalyst)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the hydrazide-modified biomolecule in PBS at a suitable concentration.

-

Prepare a stock solution of Benzyl 4-formylbenzylcarbamate in DMSO or DMF.

-

Add the linker solution to the biomolecule solution in a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the biomolecule.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37 °C for 2-16 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).

-

Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and catalyst.

Reductive Amination: Forming a Stable Amine Linkage

Reductive amination provides an alternative strategy for conjugating the aldehyde group with a primary amine on a biomolecule, forming a stable secondary amine bond. This two-step, one-pot reaction involves the initial formation of a Schiff base, which is then reduced in situ.[8]

Caption: Reductive amination workflow.

Protocol 3.2.1: Reductive Amination with a Biomolecule

Materials:

-

Benzyl 4-formylbenzylcarbamate

-

Amine-containing biomolecule (e.g., antibody with accessible lysine residues)

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

DMSO or DMF

Procedure:

-

Dissolve the biomolecule in the reaction buffer.

-

Prepare a stock solution of Benzyl 4-formylbenzylcarbamate in DMSO or DMF.

-

Add the linker solution to the biomolecule solution (typically 10-20 fold molar excess).

-

Add the reducing agent (e.g., NaCNBH₃) to the reaction mixture (typically 20-50 fold molar excess over the linker).

-

Incubate the reaction at room temperature for 4-24 hours.

-

Monitor the reaction by an appropriate analytical method.

-

Purify the conjugate by SEC or dialysis to remove unreacted components.

Unveiling the Latent Functionality: Cbz Deprotection

The benzyl carbamate (Cbz) group is a robust protecting group for amines that can be selectively removed under mild conditions, most commonly by catalytic hydrogenolysis.[3][4] This deprotection step exposes a primary amine on the linker, which can then be used for further conjugation.

Protocol 4.1: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-